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Compound of Interest

Compound Name: trans-3-Heptene

CAS No.: 68476-39-1

Cat. No.: B7770532

Get Quote

Executive Summary
Molecule:trans-3-Heptene (

) Molecular Weight: 98.19 g/mol Primary Application: Organic synthesis intermediate,
petrochemical standard, polymer precursor. Analytical Challenge: Distinguishing positional
isomers (2- vs 3-heptene) and geometric isomers (cis vs trans) using standard Electron
Ionization (EI) mass spectrometry.

This guide details the fragmentation mechanics of trans-3-heptene. While the mass spectrum

alone is often insufficient for complete structural assignment due to isomer similarity,

understanding the specific fragmentation pathways allows for robust verification when coupled

with gas chromatography (GC) retention data.

Chemical Identity & Physicochemical Context
Before interpreting the spectrum, the analyst must understand the stability and geometry of the

target analyte.
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Property Value Relevance to MS/GC

Formula
Defines Molecular Ion (

) at m/z 98.

Structure

Internal alkene; fragmentation

is driven by the double bond

position.

Geometry
trans (

)

Thermodynamically more

stable than cis. Affects GC

retention time (lower boiling

point than cis in polar columns,

usually elutes earlier).

Boiling Point ~95.8°C
Volatile; ideal for standard

Split/Splitless GC-MS.

Experimental Protocol: GC-MS Acquisition
trans-3-Heptene is a volatile non-polar hydrocarbon. Standard protocols must be adapted to

prevent solvent delay co-elution and ensure isomer separation.

Methodology: Self-Validating Workflow
Inlet Parameters:

Temp: 200°C (High enough to volatilize, low enough to prevent thermal isomerization).

Mode: Split (Ratio 50:1 or 100:1). Rationale: High split is necessary to prevent detector

saturation from the solvent peak, as heptene elutes early.

Column Selection (Critical):

Phase: 100% Dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% Phenyl (DB-5).

Differentiation: To separate trans-3-heptene from cis-3-heptene, a highly polar column

(e.g., DB-Wax or equivalents) provides better resolution due to the dipole moment
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differences, though non-polar columns often suffice with slow ramp rates.

MS Source Conditions:

Ionization: Electron Impact (EI) at 70 eV.

Scan Range: m/z 35 – 110. Rationale: Scanning below m/z 35 captures air/water;

scanning above 110 adds noise.

Source Temp: 230°C.

Fragmentation Mechanics
The fragmentation of trans-3-heptene is governed by the localization of the radical cation

charge on the

-bond, weakening the bonds

to the double bond (allylic cleavage).

Primary Mechanism: Allylic Cleavage
Upon ionization, the molecular ion

forms. The most favorable energetic pathway is the cleavage of the C-C bond adjacent to the
allylic carbons (C2 and C5), leading to resonance-stabilized allylic cations.

Pathway A: Loss of Ethyl Radical (Dominant)

Cleavage Site: Bond between C5 and C6.

Mechanism: The propyl chain breaks to release an ethyl radical (

).

Resulting Ion: Pentenyl cation (

).

m/z:
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.

Note: This is often a major peak because the loss of an ethyl radical is energetically

favorable.

Pathway B: Loss of Methyl Radical

Cleavage Site: Bond between C1 and C2.

Mechanism: The ethyl chain breaks to release a methyl radical (

).

Resulting Ion: Hexenyl cation (

).

m/z:

.

Note: Less intense than m/z 69 because methyl radicals are less stable than ethyl radicals.

Secondary Mechanism: McLafferty-Like
Rearrangements
While classic McLafferty rearrangements require a carbonyl, alkenes with

-hydrogens can undergo similar site-specific hydrogen transfers.

Process: A

-hydrogen (on C6) transfers to the radical site at C3.[1]

Cleavage: The bond between C4 and C5 breaks.

Result: Formation of

or similar alkene radical cations.
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Observed Ion: This often contributes to the cluster at m/z 55 (

) or m/z 56 (

), though m/z 55 is typically the base peak in linear heptenes due to hydride shifts and
further fragmentation.

Visualizing the Pathway

Molecular Ion (M+)
m/z 98

[C7H14]+.

Allylic Cleavage (C5-C6)
m/z 69

[C5H9]+

 - C2H5

Allylic Cleavage (C1-C2)
m/z 83

[C6H11]+

 - CH3

Rearrangement/Fragmentation
m/z 55 (Base Peak)

[C4H7]+

Loss of Ethyl Radical
(-29 Da)

Loss of Methyl Radical
(-15 Da) H-Shift + C-C Cleavage

Click to download full resolution via product page

Caption: Fragmentation logic of trans-3-Heptene. Solid lines indicate direct cleavage; dashed

lines indicate rearrangement.

Spectral Interpretation Guide
The following table summarizes the diagnostic peaks. Note that relative intensities can vary by

instrument tuning (quadrupole vs. magnetic sector).
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m/z Ion Identity Formula
Relative
Intensity
(Approx)

Diagnostic
Value

98 Molecular Ion 15 - 25%

Confirmation.

Confirms MW.

Must be present

for ID.

83 Hexenyl Cation 5 - 10%

Supportive. Loss

of Methyl (

).

69 Pentenyl Cation 40 - 60%

Primary

Diagnostic. Loss

of Ethyl (

) via allylic

cleavage.

55 Butenyl Cation 100% (Base)

Structural. Result

of complex

rearrangement/cl

eavage.

41 Allyl Cation 40 - 50%

General.

Common to all

alkenes; non-

specific.

27 Vinyl Cation 20 - 30%

General.

Terminal alkene

fragment.

The Isomer Differentiation Trap
A critical insight for researchers is that Mass Spectrometry alone cannot reliably distinguish

trans-3-heptene from cis-3-heptene, nor easily from 2-heptene or 4-heptene.
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Why?
Isomerization: Under 70 eV EI conditions, the double bond can migrate along the chain

before fragmentation occurs.

Identical Fragments: Both cis and trans isomers possess the same connectivity regarding

the primary allylic cleavage sites.

The Solution: Orthogonal Validation
To confirm the trans geometry, you must rely on Chromatographic Retention Time.

Rule of Thumb: On non-polar columns (DB-1, DB-5), boiling points dictate elution.

trans-3-Heptene BP: ~95.8°C

cis-3-Heptene BP: ~96.4°C

Result: The trans isomer typically elutes slightly before the cis isomer.

Verification: Always run a mixed standard containing both isomers to establish relative

retention times (RRT).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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